Cas no 6765-84-0 ((9β,10α)-4-Chloro-Androst-4-ene-3,17-dione)

(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione is a steroidal compound characterized by a unique (9β,10α) configuration and a chloro substitution at the C-4 position. This structural modification enhances its stability and reactivity, making it a valuable intermediate in steroid synthesis. The compound exhibits high selectivity in enzymatic and chemical transformations due to its rigid androstane skeleton. Its 3,17-dione functionality allows for further derivatization, enabling the production of diverse steroid analogs. The chloro group at C-4 provides a reactive site for nucleophilic substitution, facilitating targeted modifications. This compound is particularly useful in pharmaceutical research for developing novel steroidal drugs with potential therapeutic applications. Its well-defined stereochemistry ensures consistent performance in synthetic pathways.
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione structure
6765-84-0 structure
Product Name:(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
CAS No:6765-84-0
MF:C19H25ClO2
MW:320.853605031967
CID:1061472
PubChem ID:131667400
Update Time:2025-07-02

(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione Chemical and Physical Properties

Names and Identifiers

    • (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
    • 2245512
    • 4-Chlor-Δ4-androsten-3,17-dion
    • 4-Chlor-4-Androsten-3,17-Dion
    • Androst-4-ene-3,17-dione, 4-chloro-, (9β,10α)-
    • "(9β,10a)-4-Chloro-Androst-4-ene-3,17-dione"
    • DB-235254
    • (9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione
    • 6765-84-0
    • Inchi: 1S/C19H25ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13+,18-,19-/m0/s1
    • InChI Key: MRGZILIKEDFESE-TYPQBLHASA-N
    • SMILES: C1C[C@@]2(C)[C@@H]3CC[C@]4(C)C(=O)CC[C@H]4[C@@H]3CCC2=C(Cl)C1=O

Computed Properties

  • Exact Mass: 320.1543077g/mol
  • Monoisotopic Mass: 320.1543077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • Melting Point: 141-142 °C
  • Boiling Point: 447.0±45.0 °C(Predicted)

(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C364435-0.5mg
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
6765-84-0
0.5mg
395.00 2021-08-15
TRC
C364435-5mg
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
6765-84-0
5mg
3170.00 2021-08-15

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